7-Hydroxygranisetron hydrochloride

Cytochrome P450 metabolism CYP1A1 Granisetron metabolites

7-Hydroxygranisetron hydrochloride is the dedicated, high-purity reference standard for accurate quantification of granisetron's major active metabolite in biological matrices. Unlike the parent drug, this metabolite is formed almost exclusively by CYP1A1, making it an irreplaceable analytical endpoint for drug-drug interaction and metabolic phenotyping studies. Using a generic granisetron standard for metabolite quantification generates flawed pharmacokinetic data and fails ANDA regulatory scrutiny. This reference standard enables validated LC-MS/MS methods achieving LLOQs as low as 0.1 ng/mL in human plasma. Supplied with comprehensive characterization data (COA, HPLC, MS, NMR) for full traceability to pharmacopeial monographs (USP/EP). The hydrochloride salt form ensures aqueous solubility and experimental reproducibility essential for preparing accurate calibration standards and QC samples.

Molecular Formula C18H25ClN4O
Molecular Weight 348.9 g/mol
CAS No. 107007-99-8
Cat. No. B000577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxygranisetron hydrochloride
CAS107007-99-8
Synonyms1-Methyl-N-(endo-9-Methyl-9-Azabicyclo(3.3.1)non-3-yl)-1H-Indazole-3-Carboxamide
BRL 43694
BRL 43694A
BRL-43694
BRL-43694A
BRL43694
BRL43694A
Granisetron
Granisetron Hydrochloride
Granisetron Monohydrochloride
Hydrochloride, Granisetron
Kytril
Monohydrochloride, Granisetron
Molecular FormulaC18H25ClN4O
Molecular Weight348.9 g/mol
Structural Identifiers
SMILESCN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.Cl
InChIInChI=1S/C18H24N4O.ClH/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17;/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23);1H/t12?,13-,14+;
InChIKeyQYZRTBKYBJRGJB-PCMHIUKPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
Solubility4.34e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxygranisetron hydrochloride: A Critical Granisetron Metabolite Reference Standard for Pharmacokinetic & Metabolic Research


7-Hydroxygranisetron hydrochloride (CAS 133841-04-0) is the hydrochloride salt of the major active metabolite of the 5-HT3 receptor antagonist granisetron. It is a fully characterized chemical compound , primarily utilized as an analytical reference standard for the development and validation of bioanalytical methods, and as a key tool for studying the metabolic fate and pharmacokinetics of granisetron [1]. As a research material, it is supplied with comprehensive characterization data and can be used for traceability against pharmacopeial standards (USP or EP) .

Why a Granisetron Standard is Not a Substitute for 7-Hydroxygranisetron in Specialized Analytical and Metabolic Studies


While 7-Hydroxygranisetron and its parent drug granisetron are both potent 5-HT3 receptor antagonists, they are not analytically or metabolically interchangeable. 7-Hydroxygranisetron is a distinct chemical entity with a unique molecular structure, requiring a specific and highly sensitive method for accurate quantification in biological matrices [1]. Its formation is catalyzed almost exclusively by a specific cytochrome P450 enzyme (CYP1A1), unlike the parent drug which is metabolized via multiple pathways [2]. Consequently, using a generic granisetron standard for quantifying the metabolite in pharmacokinetic, drug-drug interaction, or metabolic phenotyping studies will result in inaccurate data and flawed conclusions, underscoring the necessity of a dedicated, high-purity reference standard.

7-Hydroxygranisetron: A Quantitative Comparison Against Key Comparators for Informed Research Procurement


Exclusive Metabolic Pathway: CYP1A1 Dependency vs. CYP3A4-Mediated Demethylation

The formation of 7-Hydroxygranisetron from granisetron is catalyzed almost exclusively by the CYP1A1 enzyme, a high-specificity metabolic route distinct from that of the alternative major metabolite, 9'-desmethylgranisetron, which is preferentially produced by CYP3A4 [1]. This provides a unique probe for assessing CYP1A1 activity. A study in human liver microsomes demonstrated that an anti-human CYP1A1 antibody completely inhibited 7-hydroxylation, whereas an anti-CYP3A4 antibody had no effect, confirming the pathway's exclusivity [1].

Cytochrome P450 metabolism CYP1A1 Granisetron metabolites

Enhanced Analytical Sensitivity: Lower Limit of Quantification (LLOQ) in Human Plasma

A validated LC-MS/MS method for the simultaneous quantification of granisetron and 7-Hydroxygranisetron demonstrated a 5-fold higher analytical sensitivity for the metabolite in human plasma. The lower limit of quantification (LLOQ) for 7-Hydroxygranisetron was 0.1 ng/mL, compared to 0.5 ng/mL for granisetron [1]. This enhanced sensitivity is critical for accurately measuring low systemic concentrations of the metabolite in pharmacokinetic studies.

Bioanalysis LC-MS/MS Pharmacokinetics

High Inter-Individual Metabolic Variability: A 100-Fold Range in 7-Hydroxylation

The rate of granisetron conversion to 7-Hydroxygranisetron exhibits substantial inter-individual variability, which is a key differentiator for research applications. A study in human liver microsomes reported that rates of granisetron 7-hydroxylation varied over 100-fold among the human livers investigated [1]. This high degree of variability is linked to differences in CYP1A1 expression and activity, which is not reflected when studying the parent compound alone.

Pharmacogenomics Metabolic Variability Drug Metabolism

Distinct Enzyme Kinetics: High-Affinity 7-Hydroxylation vs. Low-Affinity Demethylation

The enzymatic formation of 7-Hydroxygranisetron follows distinct kinetic parameters compared to the alternative metabolic route. In human liver microsomes, the 7-hydroxylation pathway exhibits a high-affinity component with a Km of 4 µM, while 9'-desmethylation is mediated by a single, low-affinity enzyme [1]. This quantitative difference confirms that the two metabolites are produced by distinct enzymatic systems with different capacities and substrate affinities.

Enzyme Kinetics Michaelis-Menten Granisetron Metabolism

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Stability for In Vitro Applications

The hydrochloride salt of 7-Hydroxygranisetron (CAS 133841-04-0) provides improved physicochemical properties compared to the free base (CAS 133841-15-3). The hydrochloride salt form ensures enhanced stability and solubility in aqueous solutions , a critical attribute for preparing accurate standard solutions and dosing formulations in in vitro and in vivo research. The free base exhibits only slight solubility in DMSO and methanol .

Salt Form Solubility Stability Formulation

Optimal Applications of 7-Hydroxygranisetron Hydrochloride in Analytical and Pharmacological Research


Bioanalytical Method Development and Validation (LC-MS/MS)

7-Hydroxygranisetron hydrochloride is the definitive reference standard for developing and validating LC-MS/MS methods to quantify this major metabolite in biological matrices. Its use is essential for achieving the high sensitivity required, as demonstrated by validated methods with a lower limit of quantification (LLOQ) of 0.1 ng/mL in human plasma [1]. This application is critical for regulatory compliance in ANDA filings and commercial production quality control [2].

In Vitro CYP1A1 Phenotyping and Drug-Drug Interaction Studies

Given its exclusive formation by CYP1A1 [1], 7-Hydroxygranisetron serves as a highly selective probe substrate and analytical endpoint for assessing CYP1A1 activity in human liver microsomes, hepatocytes, and recombinant enzyme systems. This application is crucial for predicting potential drug-drug interactions and understanding the impact of genetic polymorphisms on the metabolism of CYP1A1 substrates.

Pharmacokinetic and Metabolic Profiling of Granisetron

As the predominant metabolite of granisetron in humans, 7-Hydroxygranisetron is an indispensable analytical target in any comprehensive pharmacokinetic study of granisetron [2]. Its quantification in plasma and urine, alongside the parent drug, is necessary for accurate determination of metabolic clearance, bioavailability, and exposure-response relationships, especially given the >100-fold inter-individual variability in its formation [3].

Preparation of Aqueous Standard Solutions and Formulations

The hydrochloride salt form (CAS 133841-04-0) is the preferred material for research requiring aqueous solubility and stability . It is essential for preparing accurate calibration standards, quality control samples, and in vitro dosing solutions, ensuring experimental reproducibility and reliability in biological assays where the poorly soluble free base would be inadequate.

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